molecular formula C18H18N4O3S B6450173 3-{2-oxo-2-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 2549005-23-2

3-{2-oxo-2-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No. B6450173
CAS RN: 2549005-23-2
M. Wt: 370.4 g/mol
InChI Key: LKCNOROQBZYVKT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a thiazole ring, a pyrrole ring, and a benzoxazole ring . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are a basic scaffold found in many natural compounds and have been used in the synthesis of various pharmaceuticals due to their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiazole ring, a pyrrole ring, and a benzoxazole ring. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The exact structure of this compound would require further analysis using techniques such as NMR or X-ray crystallography.

Future Directions

Thiazoles and their derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities . Future research could focus on the synthesis of new thiazole derivatives, their biological activity studies, and the development of new molecules with potent antitumor, antioxidant, and antimicrobial activities .

properties

IUPAC Name

3-[2-oxo-2-[2-(1,3-thiazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c23-16(11-22-14-3-1-2-4-15(14)25-18(22)24)20-7-12-9-21(10-13(12)8-20)17-19-5-6-26-17/h1-6,12-13H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCNOROQBZYVKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=NC=CS3)C(=O)CN4C5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{2-Oxo-2-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one

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